Differential Antimicrobial Profile vs. Potent Sphingosine Kinase 1 (SphK1) Inhibitor Analog
The target compound demonstrates a weak antimicrobial profile, shown by its inhibition of Enterococcus faecalis biofilm formation (IC50 > 100 μM) [1]. This starkly contrasts the high potency of the direct pyrazole-5-carbohydrazide analog SKI-178, which acts as a potent SphK1 inhibitor with an IC50 of 0.1-1.8 μM . This massive difference in bioactivity, despite a shared core scaffold, indicates that the target compound's specific substituents are critical for determining its biological target profile, steering it away from SphK1 inhibition toward other, potentially novel, mechanisms.
| Evidence Dimension | In vitro Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1.25 × 10^5 nM (125 μM) |
| Comparator Or Baseline | SKI-178: IC50 = 0.1-1.8 μM (SphK1); Ki = 1.33 μM (SphK1) |
| Quantified Difference | At least 100-fold less potent than SKI-178 against its known target. |
| Conditions | Target Compound: Biofilm inhibition of E. faecalis after 20 hrs. Comparator: SphK1 enzyme inhibition assay. |
Why This Matters
This data confirms the compound is not a general-purpose bioactive molecule; its specific substituents direct its biological profile away from known, potent targets like SphK1, justifying its selection for novel target discovery or pathway analysis distinct from SKI-178.
- [1] BindingDB. Entry BDBM50497186 (CHEMBL3115980). Affinity Data: IC50 1.25E+5 nM for antimicrobial activity against Enterococcus faecalis. View Source
